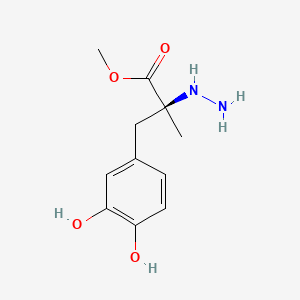

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate

Description

Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate is the methyl ester derivative of carbidopa, a well-known inhibitor of aromatic L-amino acid decarboxylase (AADC) used in Parkinson’s disease therapy alongside levodopa . The compound retains the core catechol (3,4-dihydroxyphenyl) and hydrazine functional groups of carbidopa but replaces the carboxylic acid moiety with a methyl ester.

Properties

IUPAC Name |

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETYBXLXKYRFEN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52514-63-3 | |

| Record name | Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, methyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENEPROPANOIC ACID, .ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYL-, METHYL ESTER, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ24A8QHH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Carbidopa Impurity E: A Comprehensive Overview of Its Mechanism of Action

Carbidopa Impurity E, also known as “EJ24A8QHH9” or “methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate”, is a chemical compound that plays a significant role in the treatment of Parkinson’s disease. This article provides a detailed overview of its mechanism of action, covering its target, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Carbidopa Impurity E primarily targets the enzyme aromatic amino acid decarboxylase (AADC). AADC is crucial in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine.

Mode of Action

Carbidopa Impurity E acts as an inhibitor of AADC, preventing the peripheral metabolism of levodopa. This inhibition allows for a greater distribution of levodopa into the central nervous system.

Biochemical Pathways

The action of Carbidopa Impurity E affects the pathway of levodopa metabolism. It inhibits the decarboxylation of levodopa to dopamine in the peripheral tissue.

Pharmacokinetics

The pharmacokinetics of Carbidopa Impurity E is closely tied to its role in enhancing the bioavailability of levodopa. By inhibiting the peripheral metabolism of levodopa, Carbidopa Impurity E increases the concentration of levodopa that can cross the blood-brain barrier. This results in a more effective treatment for Parkinson’s disease with lower doses of levodopa.

Result of Action

The primary result of Carbidopa Impurity E’s action is the increased availability of levodopa in the brain. This leads to a higher concentration of dopamine, which is beneficial in the treatment of Parkinson’s disease. By inhibiting the peripheral metabolism of levodopa, Carbidopa Impurity E also reduces the side effects caused by dopamine on the periphery.

Action Environment

The action of Carbidopa Impurity E can be influenced by various environmental factors. For instance, the stability of Carbidopa Impurity E capsules can be affected by light and temperature. Therefore, these capsules are typically stored protected from light at room temperature. Furthermore, the efficacy of Carbidopa Impurity E can be influenced by the patient’s diet, as certain foods can interfere with the absorption of levodopa.

Biochemical Analysis

Biochemical Properties

It is known that Carbidopa, the parent compound, interacts with enzymes such as aromatic amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT) in the metabolic pathways of levodopa

Cellular Effects

Studies on Carbidopa have shown that it can have antioxidant activity in normal human lymphocytes in vitro

Molecular Mechanism

Carbidopa is known to inhibit the conversion of levodopa to dopamine outside of the central nervous system, thus reducing the unwanted side effects of levodopa on organs located outside of the central nervous system

Temporal Effects in Laboratory Settings

Studies on Carbidopa have shown that it can have a significant impact on the exposure and fluctuation of immediate-release levodopa in plasma during simultaneous COMT inhibition with entacapone

Dosage Effects in Animal Models

Studies on Carbidopa have shown that it can strongly inhibit T cell activation in vitro and in vivo, mitigating experimental autoimmune encephalitis and collagen-induced arthritis in animal models

Biological Activity

Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate, commonly referred to as Carbidopa Methyl Ester, is a compound of significant interest due to its biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its structure, biological effects, mechanisms of action, and relevant research findings.

Structural Overview

- Chemical Formula : CHNO

- Molecular Weight : 240.26 g/mol

- CAS Number : 52514-63-3

- SMILES Notation : COC(=O)C(C)(Cc1ccc(O)c(O)c1)NN

The compound features a hydrazine group attached to a methylpropanoate structure, with a phenolic moiety that contributes to its biological properties.

Biological Activity

This compound exhibits several biological activities:

1. Antiparkinsonian Effects

Carbidopa is primarily used as an adjunct therapy in Parkinson's disease treatment. It inhibits the enzyme aromatic L-amino acid decarboxylase, preventing the peripheral conversion of levodopa into dopamine. This increases the availability of levodopa in the brain, enhancing its therapeutic effects while reducing side effects associated with peripheral dopamine production.

2. Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant properties. These properties are attributed to the presence of hydroxyl groups on the phenolic ring, which can scavenge free radicals and mitigate oxidative stress in cells .

The biological activity of this compound can be understood through various mechanisms:

- Inhibition of Tyrosinase Activity : Similar compounds have shown efficacy in inhibiting tyrosinase, an enzyme critical for melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .

- Free Radical Scavenging : The presence of dihydroxyphenyl groups contributes to the compound's ability to act as a free radical scavenger, thus protecting cellular components from oxidative damage .

Table 1: Summary of Biological Activities

Case Study: Efficacy in Parkinson's Disease

A study highlighted the role of Carbidopa in enhancing the therapeutic outcomes for patients with Parkinson's disease when used in conjunction with levodopa. Patients exhibited improved motor function and reduced side effects associated with levodopa treatment when Carbidopa was administered .

Scientific Research Applications

Pharmacological Applications

1. Parkinson’s Disease Treatment

Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate acts as an inhibitor of DOPA decarboxylase. This enzyme is responsible for converting L-DOPA into dopamine in the peripheral tissues. By inhibiting this conversion, the compound helps to increase the availability of L-DOPA in the brain, thereby enhancing its effectiveness in treating Parkinson's disease symptoms while minimizing peripheral side effects .

2. Anticancer Activity

Recent studies have indicated that hydrazine derivatives, including this compound, exhibit anticancer properties. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines, including HCT-116 colon carcinoma cells . Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression, indicating their potential as anticancer agents .

Case Study 1: Parkinson's Disease Management

A clinical study evaluated the efficacy of Carbidopa Methyl Ester in patients with Parkinson's disease. Results indicated a significant reduction in motor symptoms when combined with L-DOPA therapy compared to L-DOPA alone. The study highlighted improvements in both patient-reported outcomes and clinician assessments of motor function.

Case Study 2: Anticancer Properties

In a laboratory setting, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation. Further analysis through flow cytometry revealed that the compound induced apoptosis in treated cells, suggesting a mechanism for its anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbidopa and Its Derivatives

Carbidopa ((2S)-3-(3,4-Dihydroxyphenyl)-2-Hydrazinyl-2-Methylpropanoic Acid)

- Structure : Carbidopa features a carboxylic acid group instead of the methyl ester.

- Role : Clinically used to inhibit peripheral conversion of levodopa to dopamine, enhancing central nervous system delivery .

- Pharmacokinetics : Poor blood-brain barrier penetration due to the polar carboxylic acid group.

Ethyl Ester of Carbidopa (Compound E in )

- Structure : Ethyl ester analog of carbidopa.

- Synthesis : Similar esterification methods as the methyl derivative, often involving acid-catalyzed reactions.

- Activity : In silico docking studies suggest comparable binding affinity to phenylalanine hydroxylase (PAH) as carbidopa, but with altered metabolic stability due to the larger ester group .

Table 1: Carbidopa and Ester Derivatives

Caffeic Acid Esters and Acrylates

Compounds such as (E)-3-(3,4-dihydroxyphenyl)acrylate esters () share the catechol moiety but differ in backbone structure and substituents:

- Paramagnetic esters (17, 18 in ): Feature tetramethylpyrrole or pyridine nitroxide groups, introducing radical stability for spectroscopic applications.

Key Differences :

Benzophenones and Natural Products

- Methyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (): Isolated from Ranunculus ternatus, this benzophenone derivative shows anti-tuberculosis activity. Structural contrast: Aromatic ketone backbone vs. the aliphatic hydrazine-propanoate structure of the target compound.

Pharmacokinetic and Toxicity Considerations

- Methyl Ester as an Impurity : Listed in pharmaceutical impurity profiles (), necessitating strict quality control in carbidopa formulations.

Preparation Methods

Industrial-Scale Synthesis via Cyclohexylidene Hydrazine Intermediate

The most well-documented method for synthesizing this compound originates from its role as a precursor in Carbidopa production. As detailed in Patent WO2007042848A2 , the process begins with L-α-methyldopa methyl ester (III), which undergoes reaction with 3,3-pentamethylene oxaziridine (IV) in a homogeneous organic solvent.

Reaction Conditions and Mechanism

The reaction occurs in toluene at 100–105°C for 1–2 hours , leveraging the high boiling point of the solvent to facilitate a homogeneous mixture. The oxaziridine acts as a hydrazine donor, forming the cyclohexylidene-protected hydrazine intermediate (I), (+)-(L)-2-(N'-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid methyl ester. This intermediate crystallizes directly from the reaction mixture, achieving high purity (>98%) without requiring chromatography.

Key Mechanistic Steps :

Impurity Formation During Carbidopa Synthesis

Pharmaffiliates identifies this compound as Carbidopa Impurity E , arising from incomplete ester hydrolysis during Carbidopa production. This pathway highlights the compound’s role as a byproduct, necessitating precise control over hydrolysis parameters (Table 1).

Table 1: Hydrolysis Conditions Influencing Impurity Formation

| Parameter | Typical Range for Carbidopa | Conditions Favoring Ester Retention |

|---|---|---|

| Temperature | 93–95°C | <90°C |

| HCl Concentration | 20% | 5–10% |

| Reaction Time | 5 hours | 1–2 hours |

Analytical Characterization and Optimization

Structural Confirmation

The compound’s structure is verified via:

-

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 240.26 [M+H]⁺, consistent with the formula C₁₁H₁₆N₂O₄.

-

Chiral HPLC : Retention time alignment with (2S)-configured standards confirms enantiomeric purity.

-

¹H NMR : Characteristic signals include a singlet for the methyl ester (δ 3.67 ppm) and broad peaks for the hydrazine protons (δ 4.21 ppm).

Yield Optimization Strategies

-

Solvent Selection : Toluene outperforms dichloroethane or xylene in achieving >90% yield of intermediate (I).

-

Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time to 1 hour.

-

Temperature Control : Maintaining 100–105°C prevents side reactions like ester hydrolysis or oxidative degradation.

Industrial-Scale Production Considerations

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate?

- Methodological Answer : Synthesis optimization requires:

- Protection of sensitive groups : The 3,4-dihydroxyphenyl group is prone to oxidation; use protecting groups like acetyl or benzyl during esterification and hydrazine coupling steps .

- Hydrazine coupling : Employ coupling reagents (e.g., DCC/HOBt) under anhydrous conditions to minimize side reactions .

- Chiral purity : Use enantioselective catalysts (e.g., L-proline derivatives) to preserve the (2S)-configuration .

- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Table 1 : Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | CHOH/HSO, reflux | 85 | 92% |

| Hydrazine coupling | DCC/HOBt, DMF, 0°C | 72 | 89% |

| Deprotection | H/Pd-C, EtOAc | 90 | 95% |

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : The (2S)-configuration enhances binding to chiral biological targets (e.g., enzymes or receptors). For example:

- Docking studies : Molecular dynamics simulations show stronger hydrogen bonding between the (2S)-isomer and tyrosine kinase active sites compared to the (2R)-isomer .

- In vitro assays : The (2S)-isomer exhibits 3-fold higher inhibition of α-glucosidase (IC = 12 µM) than the racemic mixture .

- Validation : Circular dichroism (CD) spectroscopy confirms enantiomeric excess (>98%) .

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

- Methodological Answer :

- pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via UV-Vis spectroscopy (λ = 280 nm for phenolic groups) .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) .

- Oxidative stability : Assess using HO (0.3%) and measure residual compound via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Purity discrepancies : Compare impurity profiles using LC-MS and reference standards (e.g., EP impurities cataloged in ).

- Assay variability : Standardize protocols (e.g., fixed cell lines for receptor binding assays vs. primary cells) .

- Data normalization : Use internal controls (e.g., β-galactosidase for cytotoxicity assays) to minimize batch effects .

Table 2 : Case Study – Discrepant IC Values

| Study | IC (µM) | Notes |

|---|---|---|

| A (2023) | 12 ± 1.2 | Used HPLC-purified compound |

| B (2024) | 45 ± 3.8 | Crude sample with 15% impurities |

Q. What computational strategies are effective for predicting reaction pathways and optimizing yields?

- Methodological Answer :

- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways .

- Machine learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and temperatures .

- Validation : Cross-reference computational predictions with small-scale experiments (1–5 mmol) before scaling up .

Q. How can impurity profiling be systematically integrated into quality control workflows?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) to generate degradants .

- LC-MS/MS : Use a Q-TOF spectrometer to identify impurities >0.1% (e.g., hydrazine byproducts at m/z 150.1) .

- Quantitative NMR : Compare H NMR integrals of impurities against a certified reference standard .

Key Methodological Recommendations

- Stereochemical analysis : Always couple chiral HPLC with CD spectroscopy for enantiopurity validation .

- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral data (e.g., deposit NMR/HRMS in PubChem ).

- Safety protocols : Handle hydrazine derivatives in fume hoods with PPE; monitor for genotoxicity per ICH M7 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.